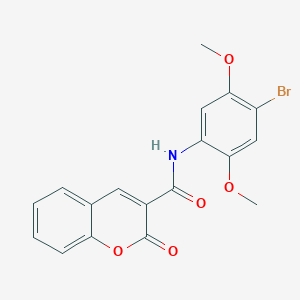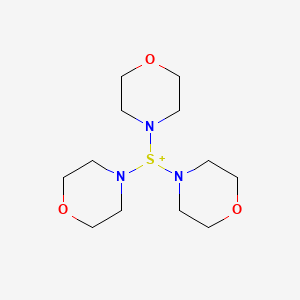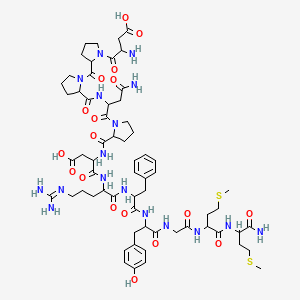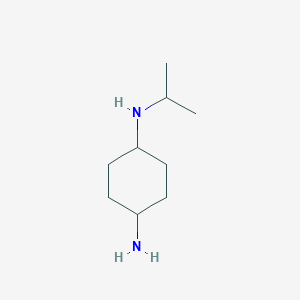
C18H14BrNO5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a bromine atom, a benzoxazine ring, and an ester functional group, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol with a carboxylic acid derivative.
Esterification: The final step involves esterification, where the benzoxazine derivative is reacted with an appropriate acylating agent to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-bromophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which [2-(4-bromophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-chlorophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate
- [2-(4-fluorophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate
- [2-(4-methylphenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate
Uniqueness
The presence of the bromine atom in [2-(4-bromophenyl)-2-oxoethyl] 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a unique candidate for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H14BrNO5 |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H14BrNO5/c1-23-15-9-13(16(24-2)8-12(15)19)20-17(21)11-7-10-5-3-4-6-14(10)25-18(11)22/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
YSZHJJMODZXNET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)

![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)




![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)



